Cas no 4175-76-2 (2,4-dichloro-1,3-thiazole)

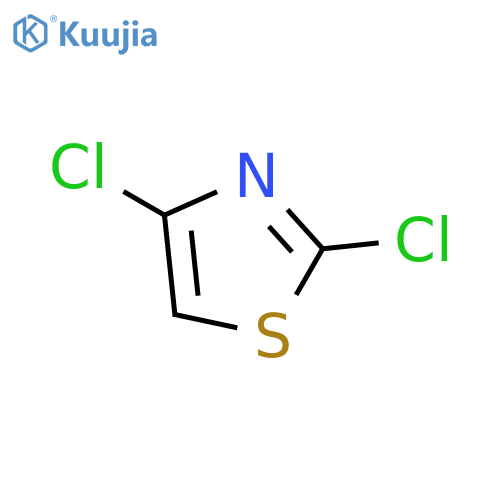

2,4-dichloro-1,3-thiazole structure

商品名:2,4-dichloro-1,3-thiazole

2,4-dichloro-1,3-thiazole 化学的及び物理的性質

名前と識別子

-

- 2,4-Dichlorothiazole

- 2,4-Dichloro-1,3-thiazole

- SY037988

- D3549

- FD-0206

- 2,4-Dichloro-thiazole

- MFCD08691358

- AC-22763

- ICETWLGKJXCIDX-UHFFFAOYSA-N

- 4175-76-2

- SCHEMBL149587

- 2 pound not4-Dichloro-thiazole

- AKOS005072743

- EN300-26489

- A24036

- DTXSID40490880

- AM20100105

- W-200552

- FT-0649145

- CS-W018061

- C3HCl2NS

- dichlorothiazole

- SB15816

- 2,4-dichloro-1,3-thiazole

-

- MDL: MFCD08691358

- インチ: 1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H

- InChIKey: ICETWLGKJXCIDX-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC(=CS1)Cl

計算された属性

- せいみつぶんしりょう: 152.92100

- どういたいしつりょう: 152.9206756g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 70

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 41.1Ų

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.603

- ゆうかいてん: 42.0 to 46.0 deg-C

- ふってん: 184°C(lit.)

- フラッシュポイント: 90.999 °C

- 屈折率: 1.592

- PSA: 41.13000

- LogP: 2.44990

- ようかいせい: 自信がない

2,4-dichloro-1,3-thiazole セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36

- RTECS番号:WH1443500

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- 危険レベル:IRRITANT

2,4-dichloro-1,3-thiazole 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2,4-dichloro-1,3-thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | FD-0206-5MG |

2,4-dichloro-1,3-thiazole |

4175-76-2 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| Enamine | EN300-26489-1.0g |

2,4-dichloro-1,3-thiazole |

4175-76-2 | 95% | 1.0g |

$27.0 | 2023-02-14 | |

| Ambeed | A364094-250mg |

2,4-Dichlorothiazole |

4175-76-2 | 97% | 250mg |

$5.0 | 2025-02-26 | |

| Enamine | EN300-26489-25.0g |

2,4-dichloro-1,3-thiazole |

4175-76-2 | 95% | 25.0g |

$87.0 | 2023-02-14 | |

| abcr | AB250052-5 g |

2,4-Dichlorothiazole, 98%; . |

4175-76-2 | 98% | 5g |

€89.40 | 2023-04-27 | |

| eNovation Chemicals LLC | D500607-10g |

2,4-Dichlorothiazole |

4175-76-2 | 97% | 10g |

$120 | 2024-05-24 | |

| Key Organics Ltd | FD-0206-25G |

2,4-dichloro-1,3-thiazole |

4175-76-2 | >95% | 25g |

£60.00 | 2025-02-08 | |

| abcr | AB250052-1g |

2,4-Dichlorothiazole, 98%; . |

4175-76-2 | 98% | 1g |

€71.50 | 2023-09-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3092-100G |

2,4-dichloro-1,3-thiazole |

4175-76-2 | 97% | 100g |

¥ 706.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3092-250G |

2,4-dichloro-1,3-thiazole |

4175-76-2 | 97% | 250g |

¥ 1,412.00 | 2023-04-13 |

2,4-dichloro-1,3-thiazole 関連文献

-

1. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazolesSalah Athmani,Andrew Bruce,Brian Iddon J. Chem. Soc. Perkin Trans. 1 1992 215

-

2. An easy general synthesis of 2-(N,N-dialkylamino)thiazol-5-yl aldehydes and ketonesIndu Sawhney,John R. H. Wilson J. Chem. Soc. Perkin Trans. 1 1990 329

-

3. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ionM. Bosco,L. Forlani,V. Liturri,P. Riccio,P. E. Todesco J. Chem. Soc. B 1971 1373

-

4. Azoles. Part 9. Synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole and isoxazolo[3,4-d]thiazole from thiazolidine-2,4-dioneSalah Athmani,Mahmoud F. Farhat,Brian Iddon J. Chem. Soc. Perkin Trans. 1 1992 973

4175-76-2 (2,4-dichloro-1,3-thiazole) 関連製品

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4175-76-2)2,4-dichloro-1,3-thiazole

清らかである:99%

はかる:500g

価格 ($):293.0